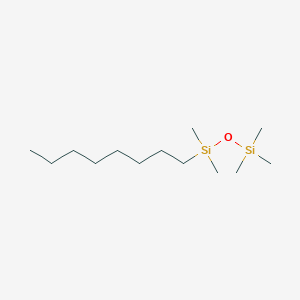

1,1,1,3,3-五甲基-3-辛基二硅氧烷

描述

Synthesis Analysis

The synthesis of related siloxane compounds often involves hydrosilylation reactions. For instance, pentamethyldisiloxane reacts with functionalized dienes in the presence of palladium catalysts to form silylated carbocycles, showcasing the versatility of siloxane derivatives in synthetic chemistry (Pei & Widenhoefer, 2000). Additionally, the condensation reactions of siloxanes, such as the reaction between pentamethyldisiloxane-1-ol and chlorosilanes, highlight the mechanisms underlying siloxane synthesis (Rubinsztajn, Cypryk, & Chojnowski, 1989).

Molecular Structure Analysis

Siloxane compounds exhibit diverse molecular structures. The flexibility of the Si-O-Si bond allows for various configurations and adaptations, contributing to the unique properties of siloxanes. For example, the controlled hydrolysis and hydrosilylation of siloxane oligomers have been explored to develop materials with specific characteristics, such as liquid-crystalline properties (Cooray, Kakimoto, & Imai, 1995).

Chemical Reactions and Properties

Siloxanes participate in a variety of chemical reactions, including hydrosilylation, which is crucial for modifying the chemical structure and properties of siloxane-based compounds. The hydrosilylation reaction of allyl alcohol with siloxanes, catalyzed by platinum complexes, is one example, leading to products with potential applications in hybrid nanocomposites (Zhang & Laine, 2000).

Physical Properties Analysis

The physical properties of siloxanes, such as their phase behavior, response time, and transition temperatures, can be tailored by manipulating their molecular structure. For instance, the study of ferroelectric side chain liquid-crystalline siloxane oligomers revealed how the degree of polymerization affects their mesophase transitions and response times (Cooray et al., 1995).

科学研究应用

二烯烃的催化环化和氢硅烷化:它在钯催化剂存在下与功能化二烯烃反应,形成硅化的碳环。这些硅化的碳环可以进一步处理形成醇,同时保留其立体化学 (Pei & Widenhoefer, 2000).

有机硅氧烷化学中的缩合:该化合物在羟基封端的二甲基硅氧烷低聚物的酸催化缩合中起作用。这一过程对于理解硅氧烷体系中成环和线性缩合的动力学和机理至关重要 (Chojnowski, Rubinsztajn, & Wilczek, 1987).

硅烷醇硅烷化中的机理研究:它与氯硅烷的缩合已被研究作为理解功能性低聚硅氧烷的多杂缩合的模型 (Rubinsztajn, Cypryk, & Chojnowski, 1989).

加成到烯烃:已表明它可以在过氧化物或紫外光存在下加成到各种烯烃,形成高产率的烷基五甲基二硅烷 (Urenovitch & West, 1965).

硅氧烷键断裂:用于研究六甲基二硅氧烷与氟硅烷的断裂,形成各种二硅氧烷 (Voronkov, Basenko, Gebel’, Vitkovskii, & Mirskov, 1992).

低聚物催化:在三(五氟苯基)硼催化的氢硅氧烷低聚反应中起作用,形成各种硅氧烷产物 (Chojnowski, Fortuniak, Kurjata, & Cella, 2006).

生物系统中的代谢物鉴定:它的衍生物已被鉴定为暴露于八甲基环四硅氧烷的大鼠尿液中的代谢物,提供了对硅氧烷生物处理的见解 (Varaprath, Salyers, Plotzke, & Nanavati, 1999).

液晶硅氧烷低聚物:用于合成和表征铁电侧链液晶硅氧烷低聚物,这对于理解液晶行为很重要 (Cooray, Kakimoto, Imai, & Suzuki, 1995).

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and using proper personal protective equipment .

属性

IUPAC Name |

dimethyl-octyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32OSi2/c1-7-8-9-10-11-12-13-16(5,6)14-15(2,3)4/h7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVBVLLRBRJINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370001 | |

| Record name | 1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |

CAS RN |

180006-15-9 | |

| Record name | 1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)

![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)